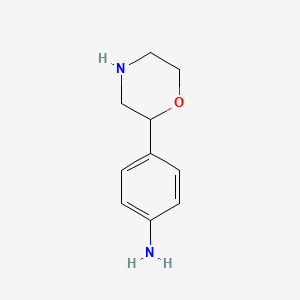

4-(Morpholin-2-yl)aniline

Description

Contextualizing Aniline (B41778) and Morpholine (B109124) Heterocycles in Contemporary Organic Chemistry

Aniline and its derivatives are foundational building blocks in organic chemistry, serving as precursors for a vast array of dyes, polymers, and pharmaceuticals. In medicinal chemistry, the aniline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the class of protein kinase inhibitors. acs.org Kinases are enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer. acs.org The aniline ring often functions as a crucial "hinge-binding" element, anchoring the inhibitor molecule to the ATP-binding site of the kinase. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, constitute more than half of all known organic compounds and are central to the processes of life. google.com Among them, the morpholine ring is considered a "privileged scaffold" in drug discovery. researchgate.net Its inclusion in a drug candidate's structure can confer several advantageous properties. The morpholine moiety often improves aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. Due to these favorable characteristics, morpholine and its derivatives are integral components of many bioactive molecules with applications ranging from anticancer to antimicrobial agents. researchgate.netejpmr.com

Research Significance of the 4-(Morpholin-2-yl)aniline Scaffold for Advanced Chemical Synthesis

The this compound scaffold is a noteworthy subject of research due to the synergistic potential of its constituent parts. It combines the proven hinge-binding capabilities of the aniline moiety with the favorable pharmacokinetic profile conferred by the morpholine ring. This makes the scaffold a highly attractive starting point for the design of novel kinase inhibitors and other targeted therapeutics. acs.orgnih.gov

The specific C-2 linkage between the two rings provides a distinct spatial arrangement and conformational flexibility compared to N-linked isomers. This structural nuance can be exploited to achieve selective binding to specific protein targets, potentially leading to drugs with higher efficacy and fewer off-target effects. The primary amine group on the aniline ring serves as a versatile synthetic handle, allowing for the straightforward introduction of various functional groups to modulate biological activity and physicochemical properties.

While specific research focused exclusively on this compound is emerging, the broader class of morpholinyl-anilines has demonstrated significant potential in several areas of chemical and pharmaceutical research. Derivatives are being investigated as potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer. researchgate.net The scaffold is also utilized in the development of molecules for materials science and as intermediates in the synthesis of more complex chemical entities. cymitquimica.comlookchem.com The chiral nature of this compound further enhances its value, allowing for the development of enantiomerically pure compounds, which is often critical for therapeutic specificity. bldpharm.com

Data Tables

Table 1: Physicochemical Properties of (S)-4-(Morpholin-2-yl)aniline

| Property | Value | Source |

| CAS Number | 879206-06-1 | bldpharm.com |

| Molecular Formula | C10H14N2O | bldpharm.com |

| Molecular Weight | 178.23 g/mol | bldpharm.com |

| IUPAC Name | (2S)-2-(4-aminophenyl)morpholine | achemblock.com |

| Chirality | Chiral | bldpharm.com |

| Physical Form | Not specified, hydrochloride salt is a powder. | sigmaaldrich.com |

Table 2: Research Applications of Representative Morpholinyl-Aniline Scaffolds

| Compound Class | Application Area | Research Finding | Source(s) |

| Pyrimidone Anilides | PI3Kβ Inhibition (Oncology) | A series based on a pyrimidone anilide core containing a morpholine group showed potent inhibition of the PI3Kβ isoform, a target in cancer therapy. | researchgate.net |

| 4-Anilinoquinazolines | Src Kinase Inhibition (Oncology) | Replacing a methoxy (B1213986) group with a morpholinopropoxy group on a 4-anilinoquinazoline (B1210976) scaffold increased inhibition of Src kinase activity and cell proliferation. | nih.gov |

| Fluorinated Morpholinoanilines | Antimicrobial Agents | Derivatives of 3-fluoro-4-morpholinoaniline (B119058) have been synthesized and evaluated for their antibacterial and antifungal activities. | ejpmr.com |

| Phthalocyanine Derivatives | Photodynamic Therapy (Cancer) | Phthalocyanines carrying 4-morpholinoaniline (B114313) units have been studied for their DNA interaction and potential use in photodynamic cancer therapy. | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWFKPDLDBPQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Morpholin 2 Yl Aniline and Its Core Analogues

Strategies for Constructing the Morpholine-Aniline Linkage

The formation of the crucial bond between the morpholine (B109124) ring and the aniline (B41778) moiety can be achieved through several strategic pathways. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions, allowing for the selection of an optimal route based on the desired molecular complexity and available starting materials.

Nucleophilic Aromatic Substitution Approaches Utilizing Morpholine and Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for forging the aryl-morpholine bond. This reaction typically involves the displacement of a halide from an activated aromatic ring by the nitrogen atom of the morpholine ring. The efficiency of this reaction is highly dependent on the nature of the halogen, the presence of electron-withdrawing groups on the aniline ring, and the reaction conditions.

A common strategy involves the reaction of a halogenated nitrobenzene (B124822) with morpholine, followed by the reduction of the nitro group to an amine. For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with morpholine in the presence of a base like potassium carbonate can yield 4-(4-nitrophenyl)morpholine (B78992). This intermediate is then subjected to reduction to afford the final aniline derivative. The choice of a fluorine substituent on the nitroarene is often preferred as fluorine is a good leaving group in SNAr reactions. tib.eu

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1-Fluoro-4-nitrobenzene | Morpholine | 4-(4-Nitrophenyl)morpholine | K2CO3, Acetonitrile, Reflux | |

| 2,4-Dinitrochlorobenzene | Aniline | 2,4-Dinitrophenylaniline | Ethanol, Reflux | youtube.com |

The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. tib.eunih.gov

Reductive Amination Pathways for Aryl-Morpholine Bond Formation

Reductive amination offers an alternative and versatile method for the synthesis of N-aryl morpholines. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. rsc.org While direct reductive amination between morpholine and a suitable aniline precursor with a carbonyl group is conceivable, a more common approach involves the reaction of an aniline derivative with a precursor that will form the morpholine ring.

For instance, the reductive amination of functionalized aldehydes with aniline derivatives can be a key step in building more complex molecules. rsc.org The process can be carried out using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.org This methodology is particularly valuable in medicinal chemistry for the mono-alkylation of anilines. rsc.org

Multicomponent Reaction Methodologies Incorporating 4-(Morpholin-2-yl)aniline Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have gained significant traction in drug discovery for their efficiency and atom economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct complex molecules containing this scaffold.

For example, the Ugi four-component reaction, which involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, is a powerful tool for generating molecular diversity. nih.gov An appropriately functionalized aniline or morpholine precursor could potentially be incorporated into an Ugi reaction to build a more complex drug-like molecule containing the this compound core. Similarly, the Doebner reaction, a classical method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases the potential of MCRs in utilizing aniline derivatives as key building blocks. nih.gov

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound relies heavily on the efficient preparation of key intermediates and the strategic transformation of precursor molecules. This section highlights the synthesis of crucial morpholine intermediates and the common strategies for the reduction of nitro-aryl precursors.

Synthesis of Key Morpholine Intermediates and their Derivatization

The synthesis of 2-substituted morpholines is a critical aspect of preparing the target molecule. Various methods have been developed to introduce substituents at the C-2 position of the morpholine ring with high stereocontrol.

One approach involves the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex, which can yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities. nih.govsemanticscholar.org Another strategy utilizes the ring-opening of aziridines with halogenated alcohols in a metal-free, one-pot synthesis to produce 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org Furthermore, diastereoselective syntheses of 2- and 3-substituted morpholines can be achieved starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org

| Starting Material | Reagents | Product | Key Features | Reference |

| Dehydromorpholines | Bisphosphine-rhodium catalyst, H2 | 2-Substituted chiral morpholines | High enantioselectivity (up to 99% ee) | nih.govsemanticscholar.org |

| Aziridines | Halogenated alcohols, (NH4)2S2O8 | 2-Substituted morpholines | Metal-free, one-pot synthesis | beilstein-journals.org |

| Tosyl-oxazetidine | α-Formyl carboxylates, Base | 2- and 3-substituted morpholines | Diastereoselective | acs.org |

These methods provide access to a range of derivatized morpholine intermediates that can subsequently be coupled with an aniline precursor.

Reduction Strategies for Nitro-Aryl Precursors to Aniline Derivatives

The reduction of a nitro group on an aromatic ring to an amine is a fundamental and widely used transformation in the synthesis of aniline derivatives. This step is often the final key transformation in the synthesis of this compound, starting from a nitro-aryl precursor.

Catalytic hydrogenation is a common and efficient method for this reduction. A prominent example is the reduction of 4-(4-nitrophenyl)morpholine to 4-(4-morpholinyl)aniline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This reaction can be carried out under relatively mild conditions and typically affords high yields of the desired aniline. chemicalbook.com

Another reported method involves the catalytic reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987) in an aqueous medium, which also proceeds in high yields. google.com Other reducing agents, such as Raney nickel with hydrazine (B178648) hydrate, have also been employed for the reduction of nitro-aryl precursors of N-phenyl azacrown ethers, demonstrating the versatility of catalytic reduction methods.

| Nitro-Aryl Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |

| 4-(4-Nitrophenyl)morpholine | 5% Pd/C, H2 (50 psi) | 4-(4-Morpholinyl)aniline | 70% | chemicalbook.com |

| 4-(4-Nitrophenyl)morpholin-3-one | H2, Hydrogenation catalyst | 4-(4-Aminophenyl)morpholin-3-one | High | google.com |

| 4-Nitro-derivatives of N-phenyl azacrown ethers | Raney nickel, Hydrazine hydrate | 4-Amino-derivatives | - |

The choice of the reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.

Reaction Condition Optimization and Yield Enhancement Studies

The synthesis of C-substituted morpholines, which form the foundational structure of this compound, has been a subject of methodological development, with a key focus on optimizing reaction conditions to maximize yield and stereocontrol. A notable strategy involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.govnih.gov This approach allows for the construction of the morpholine ring with aryl substituents, creating analogues structurally related to this compound.

Optimization studies for this type of transformation typically involve a systematic evaluation of catalysts, ligands, bases, and solvents to achieve the desired product in high yield. For the palladium-catalyzed synthesis of 2-arylmorpholine analogues, researchers have investigated various parameters to enhance the efficiency of the key cyclization step. nih.govnih.gov

Initial screenings often involve evaluating different palladium sources and ligands. For instance, the choice between various palladium complexes and phosphine (B1218219) ligands can significantly impact the reaction's success. The optimization process for a model reaction coupling an O-allyl N-arylethanolamine with an aryl bromide would typically explore variables as detailed in the following representative table.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | P(o-tolyl)3 | NaOtBu | Toluene (B28343) | 100 | 65 |

| 2 | Pd2(dba)3 | P(o-tolyl)3 | NaOtBu | Toluene | 100 | 58 |

| 3 | Pd(OAc)2 | P(2-furyl)3 | NaOtBu | Toluene | 105 | 75 |

| 4 | Pd(OAc)2 | P(Cy)3 | NaOtBu | Toluene | 100 | 40 |

| 5 | Pd(OAc)2 | P(2-furyl)3 | K3PO4 | Toluene | 105 | 25 |

| 6 | Pd(OAc)2 | P(2-furyl)3 | NaOtBu | Dioxane | 105 | 70 |

This table is a representative example based on typical optimization studies for palladium-catalyzed carboamination reactions as described in the literature.

The findings from such studies indicate that a combination of a palladium(II) source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and an electron-rich phosphine ligand such as Tri(2-furyl)phosphine often provides the best results. nih.gov The choice of a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is frequently crucial for facilitating the catalytic cycle. nih.gov The solvent and temperature are also critical parameters, with high-boiling aromatic solvents like toluene often being preferred to drive the reaction to completion. nih.gov

Scalable Synthesis and Process Development Considerations for this compound Derivatives

For the industrial production of this compound or its derivatives, synthetic routes must be not only high-yielding but also scalable, cost-effective, and safe. Process development focuses on minimizing the use of hazardous or expensive reagents and simplifying purification procedures.

A promising scalable approach for the synthesis of the morpholine core involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). chemrxiv.org This method is particularly attractive for large-scale synthesis due to several key advantages:

Readily Available and Inexpensive Reagents: The use of ethylene sulfate and a simple base like potassium tert-butoxide (tBuOK) makes the process economically viable. chemrxiv.org

High Yields and Selectivity: The method provides morpholines in high yields and demonstrates excellent selectivity for the monoalkylation of primary amines, which is a crucial step in building the morpholine scaffold. chemrxiv.org

Redox-Neutral Conditions: The reaction proceeds under redox-neutral conditions, avoiding the need for external oxidants or reductants that can complicate scale-up and waste disposal.

Demonstrated Scalability: This synthetic methodology has been successfully performed on scales greater than 50 grams, indicating its robustness for larger-scale production. chemrxiv.org

The synthesis of a 2-arylmorpholine, a core analogue of this compound, using this strategy would begin with a substituted 2-amino-2-phenylethanol. The reaction with ethylene sulfate followed by intramolecular cyclization would yield the desired morpholine ring.

Process Development Considerations:

Atom Economy: Routes with high atom economy, such as the addition-cyclization sequence with ethylene sulfate, are preferred as they generate less waste.

Catalyst Selection: While palladium-catalyzed reactions are powerful, the cost and toxicity of palladium necessitate efficient catalyst recovery or the development of catalyst-free alternatives for large-scale manufacturing.

Safety: The thermal stability of intermediates and the management of exothermic events during the reaction are critical safety considerations during scale-up.

Purification: Developing a process that yields the final product in high purity through crystallization rather than chromatography is a key goal for scalable synthesis, as it significantly reduces solvent usage and cost.

By integrating the findings from reaction optimization studies with scalable and green synthetic strategies, robust and efficient manufacturing processes for this compound and its derivatives can be developed.

Detailed Research on the Chemical Reactivity of this compound Not Available in Published Literature

Following a comprehensive search of scientific databases and publicly available chemical literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and transformation mechanisms of the compound This compound (CAS No. 1284221-31-3). The detailed, peer-reviewed studies required to thoroughly address the specified topics—such as its electrophilic substitution, nucleophilic reactivity, oxidation-reduction pathways, and cyclization reactions—are not present in the accessible literature.

A critical point of clarification is the distinction between the requested compound and its more commonly studied isomer, 4-morpholinoaniline (B114313) (also known as 4-(Morpholin-4-yl)aniline, CAS No. 2524-67-6). In this compound, the aniline group is attached to the carbon atom at the 2-position of the morpholine ring. In contrast, 4-morpholinoaniline features a bond between the aniline ring and the nitrogen atom of the morpholine ring. This structural difference results in substantially different chemical properties and reactivity profiles.

The available literature predominantly focuses on the N-substituted isomer, 4-morpholinoaniline, for which extensive data on electrochemical oxidation and other reactions exist. Unfortunately, this information is not applicable to this compound.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's detailed outline for the following sections:

Chemical Reactivity and Transformation Mechanisms of 4 Morpholin 2 Yl Aniline

Comparative Reactivity Studies with Structurally Similar Amines and Heterocycles

Without dedicated research studies on 4-(Morpholin-2-yl)aniline, any attempt to provide detailed research findings, data tables, and specific reaction mechanisms would be speculative and would not meet the required standards of scientific accuracy.

Synthesis and Structure Reactivity Relationship Sar Studies of 4 Morpholin 2 Yl Aniline Derivatives

Design Principles for Functionalized 4-(Morpholin-2-yl)aniline Derivatives

The design of functionalized this compound derivatives is guided by principles aimed at modulating their physicochemical and biological properties for specific applications, particularly in medicinal chemistry and materials science. The core structure presents three primary regions for modification: the aniline (B41778) aromatic ring, the aniline amino group, and the morpholine (B109124) ring, including its nitrogen atom.

Key design strategies include:

Morpholine Ring Functionalization: The secondary amine within the morpholine ring is a key site for introducing diversity. N-alkylation, N-acylation, or N-arylation can append various functional groups, influencing solubility, basicity, and the potential for new intermolecular interactions.

Bioisosteric Replacement: In medicinal chemistry design, parts of the molecule can be replaced with bioisosteres to enhance desired properties while retaining key binding interactions. For instance, the morpholine oxygen could be replaced with sulfur (to form a thiomorpholine (B91149) derivative) or the aniline ring could be replaced with a heteroaromatic ring like pyridine.

These principles allow for the systematic development of a library of derivatives with tailored characteristics, enabling the exploration of structure-activity relationships.

Synthetic Strategies for Tailoring Peripheral Substituents and their Positional Isomers

The synthesis of this compound and its derivatives requires multi-step strategies, as direct coupling is not straightforward. General methods for synthesizing 2-substituted morpholines often serve as the foundation for these routes. researchgate.netorganic-chemistry.orgsemanticscholar.org

A common approach begins with the construction of the 2-arylmorpholine core, followed by functionalization. One plausible retro-synthetic approach is outlined below:

Formation of the Morpholine Ring: A key step is the cyclization to form the morpholine heterocycle. This can be achieved from precursors like 1,2-amino alcohols. chemrxiv.org For a 2-aryl derivative, a strategy starting from a substituted styrene (B11656) oxide or a 2-amino-1-phenylethanol (B123470) derivative is often employed. For instance, reacting a protected 4-nitrostyrene (B89597) oxide with a protected aminoethanol derivative, followed by deprotection and cyclization, can yield the 2-(4-nitrophenyl)morpholine (B1626076) core.

Introduction of the Aniline Group: The aniline functionality is typically introduced by reducing a precursor nitro group. The reduction of 2-(4-nitrophenyl)morpholine, using standard conditions such as catalytic hydrogenation with Pd/C or reduction with metals like Fe in acidic media, would yield the target this compound. researchgate.net

Peripheral Substituent Tailoring:

On the Aniline Ring: Substituents can be introduced on the starting aromatic compound (e.g., using 2-fluoro-4-nitrobenzene to later add a fluorine atom ortho to the morpholine). researchgate.net Alternatively, functionalization can occur after the aniline is formed via electrophilic aromatic substitution, though this requires careful control of regioselectivity.

On the Morpholine Nitrogen: Once the core is assembled, the secondary amine of the morpholine ring can be readily functionalized using standard N-alkylation or N-acylation reactions.

Synthesis of Positional Isomers: The synthesis of positional isomers, such as 2-(morpholin-2-yl)aniline or 3-(morpholin-2-yl)aniline, can be achieved by selecting the appropriately substituted starting materials. For example, starting with 2-nitrostyrene oxide instead of 4-nitrostyrene oxide would lead to the 2-amino positional isomer after the reduction step.

A representative synthetic scheme is shown below:

Step 1: Epoxidation of a substituted styrene.

Step 2: Ring-opening of the epoxide with an ethanolamine (B43304) derivative.

Step 3: Cyclization to form the morpholine ring.

Step 4: Reduction of the nitro group to yield the final aniline derivative.

Elucidating the Influence of Substituents on Chemical Reactivity and Stability

Substituents on either the aniline or morpholine rings can profoundly impact the chemical reactivity and stability of the derivatives. These effects are primarily electronic or steric in nature.

Influence on Aniline Reactivity: The aniline moiety's reactivity is dominated by the lone pair of electrons on the nitrogen atom.

Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the electron density on the aniline nitrogen, making it more basic and more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the basicity and nucleophilicity of the aniline nitrogen.

Steric Effects: Bulky groups positioned ortho to the amino group can sterically hinder its ability to participate in reactions.

Influence on Morpholine Reactivity: The reactivity of the morpholine's secondary amine is similarly affected. N-acylation, for example, converts the amine into a less basic amide, reducing its nucleophilicity.

The following interactive table summarizes the predicted effects of various substituents on the basicity of the aniline nitrogen.

| Substituent (on Aniline Ring) | Position | Electronic Effect | Predicted Effect on Aniline pKa |

| -OCH₃ | para | Donating | Increase |

| -CH₃ | para | Donating | Increase |

| -H | - | Neutral | Baseline |

| -Cl | para | Withdrawing | Decrease |

| -NO₂ | para | Withdrawing | Decrease |

Note: This table is based on general principles of physical organic chemistry.

Conformational Analysis and its Impact on Derivative Behavior

The three-dimensional shape, or conformation, of this compound derivatives is critical to their behavior, particularly in biological systems where specific spatial arrangements are required for molecular interactions.

The morpholine ring typically adopts a stable chair conformation , similar to cyclohexane. In this conformation, substituents can occupy either an axial or an equatorial position. For the 2-(4-aminophenyl) group, the equatorial position is strongly favored to minimize steric hindrance (A-value). This places the bulky aromatic group away from the main body of the morpholine ring, leading to a more stable conformer.

Key conformational considerations include:

Orientation of the Aryl Group: The large 4-aminophenyl substituent at the C-2 position will preferentially occupy the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

N-H···O Intramolecular Interactions: There is potential for weak intramolecular hydrogen bonding between one of the aniline N-H protons and the morpholine ring's oxygen atom. This interaction could influence the rotational orientation of the C-C bond connecting the two rings.

Theoretical calculations and spectroscopic methods like NMR are essential tools for studying these conformational preferences. scielo.br The preferred conformation dictates the spatial presentation of functional groups, which in turn impacts how the molecule interacts with its environment, for example, at a biological receptor site.

Advanced Spectroscopic Characterization Methodologies for 4 Morpholin 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For 4-(morpholin-2-yl)aniline and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the parent compound, this compound, distinct signals are expected for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the morpholine (B109124) ring. The protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region (approx. 6.5-7.5 ppm). The protons on the morpholine ring will appear in the upfield region (approx. 2.5-4.0 ppm), with their specific chemical shifts and coupling patterns revealing their connectivity and stereochemical relationships. At room temperature, the ¹H NMR spectra of N-substituted morpholines often indicate a chair conformation for the morpholine ring. researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals will be observed for the four unique carbons of the p-substituted aniline ring and the carbons of the morpholine moiety. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the morpholinyl substituent. The aliphatic carbons of the morpholine ring typically resonate in the range of 40-70 ppm.

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. nih.gov Fluorine-substituted aniline derivatives have been characterized by the pH dependence of their ¹⁹F chemical shift. nih.gov This technique is valuable for confirming the position of fluorine substitution on the aromatic ring and for studying electronic effects within the molecule.

The following table summarizes typical chemical shift ranges for the core structure of this compound, based on data for related aniline and morpholine structures. rsc.orgnih.gov

| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aniline Ar-H | 6.5 - 7.5 |

| ¹H | Aniline -NH₂ | 3.5 - 4.5 (broad) |

| ¹H | Morpholine -CH₂-N- | 2.7 - 3.2 |

| ¹H | Morpholine -CH₂-O- | 3.5 - 4.0 |

| ¹³C | Aniline C-N | 140 - 150 |

| ¹³C | Aniline Ar-C | 115 - 130 |

| ¹³C | Morpholine -C-N | ~50 |

| ¹³C | Morpholine -C-O | ~67 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com These methods are complementary and are used to confirm the presence of key structural features in this compound. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FTIR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring are expected to appear as two bands in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹. scielo.org.mx Other key bands include the C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹) and C-N stretching vibrations (1250-1350 cm⁻¹). nih.govmaterialsciencejournal.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching modes of the aromatic ring are usually strong in the Raman spectrum, appearing in the 1450-1600 cm⁻¹ range. scielo.org.mx The symmetric "breathing" mode of the benzene ring is also a characteristic Raman band.

The table below lists the expected vibrational frequencies for key functional groups in this compound. nih.govscielo.org.mxsphinxsai.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | Aniline Ring | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | Morpholine Ring | 2850 - 2960 | FTIR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FTIR, Raman |

| C-N Stretch | Aromatic Amine/Aliphatic Amine | 1250 - 1350 | FTIR |

| C-O-C Stretch | Ether (Morpholine) | 1070 - 1150 | FTIR |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the confirmation of its molecular formula. core.ac.ukpreprints.org For this compound (C₁₀H₁₄N₂O), the expected exact mass is 178.1106 g/mol . nih.gov

When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern provides valuable structural information. libretexts.orgslideshare.net

For this compound, key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to cleavage. Alpha-cleavage next to the morpholine nitrogen could lead to the loss of an alkyl radical, while cleavage next to the aniline nitrogen is also possible.

Loss of the Morpholine Ring: A common fragmentation pathway for N-substituted morpholines involves the loss of the entire morpholine unit or parts of it. preprints.org

Cleavage within the Morpholine Ring: The morpholine ring can open and fragment, leading to the loss of small neutral molecules like ethene (C₂H₄).

The following table outlines some plausible fragments for this compound.

| Fragment Ion (Proposed Structure) | m/z Value | Origin |

|---|---|---|

| [C₁₀H₁₄N₂O]⁺˙ | 178 | Molecular Ion (M⁺˙) |

| [M - H]⁺ | 177 | Loss of a hydrogen atom |

| [C₆H₆N]⁺ | 92 | Aniline fragment after cleavage of C-N bond |

| [C₄H₈NO]⁺ | 86 | Morpholinyl cation fragment |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule. It is expected that the morpholine ring would adopt a stable chair conformation. researchgate.net The analysis would also detail the orientation of the morpholine ring relative to the aniline plane.

Spectroscopic Techniques for Monitoring Reaction Progress and Purity Assessment

Spectroscopic methods are vital not only for final product characterization but also for real-time monitoring of chemical reactions and assessing the purity of the isolated products. mdpi.com

During the synthesis of this compound or its derivatives, techniques like FTIR and NMR can be used to track the conversion of reactants to products. For instance, if the synthesis involves the reaction of a precursor with an amine, the disappearance of the characteristic carbonyl (C=O) band in the FTIR spectrum (around 1700 cm⁻¹) and the appearance of the N-H bands of the aniline product would signify the progress of the reaction. nih.gov

NMR spectroscopy is an excellent tool for assessing the purity of the final compound. The ¹H NMR spectrum can quickly reveal the presence of impurities, even in small amounts, as they will show their own distinct signals. By integrating the signals corresponding to the desired product and comparing them to the integrals of impurity signals, a quantitative assessment of purity can be achieved. The absence of signals from solvents or starting materials confirms the purity of the isolated compound.

Theoretical and Computational Investigations of 4 Morpholin 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state geometries and electronic properties of molecules with a high degree of accuracy. For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been shown to provide reliable results that correlate well with experimental data. globalresearchonline.netmatrix-fine-chemicals.com

The geometry of 4-(Morpholin-2-yl)aniline would be optimized to find the most stable conformation, which is the structure at the lowest point on the potential energy surface. This involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. For instance, in aniline, the C-N bond length and the pyramidalization at the nitrogen atom are key structural parameters that are well-reproduced by DFT calculations. materialsciencejournal.org The presence of the morpholine (B109124) ring introduces additional degrees of freedom, making the conformational landscape more complex.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis using DFT is an essential tool for assigning the observed spectral bands to specific molecular motions. The calculation of harmonic vibrational frequencies for the optimized geometry of this compound would allow for a detailed interpretation of its experimental IR and Raman spectra.

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This provides a precise description of the vibrational modes. For example, in aniline, the NH2 stretching, scissoring, and wagging modes can be clearly identified and assigned through PED analysis. materialsciencejournal.org For this compound, one would expect to see characteristic vibrations from the aniline ring (C-H stretching, C=C stretching, N-H stretching) and the morpholine ring (C-H stretching, C-O-C stretching, C-N stretching).

To illustrate, the following table presents a selection of calculated and experimental vibrational frequencies for aniline, a core component of the target molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Frequency (cm⁻¹) |

| NH₂ antisymmetric stretching | 3502 | 3508 |

| NH₂ symmetric stretching | 3408 | 3422 |

| C-N stretching | 1265 | 1282 |

| Ring in-plane bending | 1037 | 1054 |

| Ring in-plane bending | 972 | 995 |

| C-N out-of-plane bending | 734 | 755 |

| C-N out-of-plane bending | 489 | 501 |

| Data based on studies of aniline. materialsciencejournal.org |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. uni.lu

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, while the LUMO may be distributed over the aromatic ring. The morpholine substituent can influence the energies of these orbitals. Intramolecular charge transfer (ICT) from the electron-donating amino and morpholino groups to the aniline ring can be visualized by examining the distribution of the HOMO and LUMO. This charge transfer is crucial for understanding the molecule's electronic transitions and non-linear optical properties.

The following table shows HOMO-LUMO energy gaps for some related aniline derivatives, illustrating the effect of substitution on this key electronic parameter.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.89 | -0.29 | 4.60 |

| p-Nitroaniline | -6.44 | -2.55 | 3.89 |

| p-Isopropylaniline | -5.58 | -0.28 | 5.30 |

| Data calculated using B3LYP/6-311G(d,p) method. nih.govchemimpex.com |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, making them hydrogen bond donors. The aromatic ring will show a complex potential distribution influenced by the substituents. The MEP analysis helps in understanding how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.net

Advanced Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its reactivity in various chemical transformations, such as electrophilic substitution on the aniline ring or reactions involving the morpholine moiety.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Advanced methods can be used to calculate the structure and energy of these fleeting species. For example, computational studies on the reaction of aniline with radicals can elucidate the preferred reaction pathways and the stability of the resulting intermediates.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Descriptors

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizability (β and γ). Molecules with significant intramolecular charge transfer, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large NLO responses.

This compound possesses an electron-donating amino group and a morpholine group attached to an aromatic ring, which can facilitate ICT and potentially lead to significant NLO properties. Quantum chemical calculations can predict the components of the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. Theoretical studies on substituted anilines have shown that the nature and position of substituents can dramatically influence the NLO properties. chemicalbook.comsigmaaldrich.commdpi.com

The following table provides calculated NLO properties for p-nitroaniline, a well-known NLO material, for comparison.

| Property | Calculated Value (B3LYP/6-311G(d,p)) |

| Dipole Moment (μ) (Debye) | 6.89 |

| Mean Polarizability (α) (a.u.) | 86.34 |

| First Hyperpolarizability (β) (a.u.) | 135.19 |

| Data for p-nitroaniline. nih.govchemimpex.com |

Conformational Landscape Analysis via Computational Methods

Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. This can be achieved by rotating the rotatable bonds and calculating the energy at each step. The results of a conformational analysis would reveal the preferred three-dimensional structures of this compound, such as whether the morpholine ring adopts a chair or boat conformation and the orientation of the aniline group relative to the morpholine ring. Studies on related quinolinone compounds have demonstrated the utility of these methods in elucidating complex molecular structures. researchgate.net

Computational Modeling for Interaction Profiling (e.g., Docking Studies for Analogs)

Computational modeling, particularly molecular docking, has emerged as a powerful tool in the rational design and development of novel therapeutic agents. For analogs of this compound, these in silico techniques have been instrumental in elucidating their binding mechanisms to various biological targets, predicting binding affinities, and guiding the synthesis of more potent and selective inhibitors. This section delves into the application of computational modeling to understand the interaction profiles of various analogs derived from the core morpholine and aniline scaffolds.

Docking Studies of 4-Anilinoquinazoline (B1210976) Derivatives

A significant body of research has focused on the computational analysis of 4-anilinoquinazoline derivatives, which share a structural resemblance to the anilino aspect of this compound. These studies have primarily targeted key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

In one such study, a series of novel 4-anilinoquinazoline derivatives were designed, synthesized, and evaluated for their anticancer activity. Molecular docking was employed to investigate the binding mode of the most potent compound, which featured a diethylamine (B46881) group and a 4-bromo-2-fluoroaniline (B1266173) moiety, with EGFR and VEGFR-2. The results indicated that this compound exhibited favorable binding energies with both receptors, suggesting a dual inhibitory mechanism. Specifically, the binding energy with VEGFR-2 was found to be more significant, indicating a more effective interaction.

Another investigation into 4-anilinoquinazoline derivatives utilized molecular docking to study their interactions with the ATP-binding pocket of EGFR. researchgate.net The docking studies revealed that modifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline (B50416) ring had minimal impact on the formation of crucial hydrogen bonds with key amino acid residues, namely Thr766 and Met769. researchgate.net Furthermore, the introduction of an ethylenediamine (B42938) group at the 6-alkoxy site led to the formation of new hydrogen bonds with Asp776 and Cys773, enhancing the inhibitory potency of the compounds. researchgate.net

A separate study on novel 4-anilinoquinazoline derivatives also performed molecular docking against VEGFR-2 and EGFR. journalcra.com The compound designated as PR-6 demonstrated the highest docking score against VEGFR-2, corroborating its potent in vitro cytotoxic activity against various cancer cell lines. journalcra.com This strong correlation between computational predictions and experimental results underscores the utility of docking studies in identifying promising anticancer agents. journalcra.com

The following table summarizes the docking results for a representative 4-anilinoquinazoline analog with EGFR and VEGFR-2:

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| 8a | EGFR | -6.39 | 20.67 |

| 8a | VEGFR-2 | -8.24 | 0.9 |

| Data sourced from a study on novel 4-anilinoquinazoline derivatives. |

Interaction Profiling of Morpholine-Containing Heterocycles

Computational studies have also been extended to other heterocyclic systems incorporating the morpholine moiety. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives were evaluated as inhibitors of PI3 kinase p110alpha. nih.gov While the primary focus of this study was on synthesis and biological evaluation, the structure-activity relationship data generated provides a valuable foundation for future computational modeling to understand the specific interactions driving the potent inhibitory activity of the most effective compounds. nih.gov

Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and assessed for their antitumor effects. nih.govrsc.org These compounds, which feature both the morpholine and anilino groups, have shown promising activity against liver cancer cell lines. nih.govrsc.org Future computational docking studies on these molecules could provide insights into their mechanism of action at the molecular level, potentially identifying their biological targets and guiding the design of analogs with improved efficacy.

In a study on morpholine-acetamide derivatives, molecular docking was used to investigate their inhibitory mechanism against carbonic anhydrase. nih.gov The most active compounds in this series demonstrated significant inhibitory potential, which was supported by the docking studies that elucidated their binding modes within the active site of the enzyme. nih.gov

The table below presents the docking score for a highly active 4-anilinoquinazoline analog against VEGFR-2:

| Compound | Target Protein | Maximum Docking Score |

| PR-6 | VEGFR-2 | -11.13 |

| Data from a study on the anti-tumor effects of novel 4-anilinoquinazoline derivatives. journalcra.com |

Applications in Advanced Organic Synthesis and Materials Science

4-(Morpholin-2-yl)aniline as a Versatile Synthetic Synthon for Complex Molecular Architectures

The utility of this compound as a synthetic synthon is rooted in the dual reactivity of its aniline (B41778) and morpholine (B109124) components. The primary amine group of the aniline ring serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. This includes, but is not limited to, amide bond formation, Schiff base condensation, and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the assembly of intricate molecular structures that are often pursued as potential therapeutic agents or functional organic materials.

The morpholine ring, with its secondary amine, also contributes to the compound's synthetic versatility. While the nitrogen within the morpholine is less nucleophilic than the primary amine of the aniline, it can be engaged in further functionalization under specific reaction conditions. This dual reactivity allows for a stepwise or orthogonal synthetic strategy, enabling the construction of highly substituted and complex molecular architectures. The inherent chirality at the 2-position of the morpholine ring also presents opportunities for its use in asymmetric synthesis, a critical aspect in the development of enantiomerically pure pharmaceuticals.

Integration into Heterocyclic Frameworks beyond Simple Derivatives

A significant application of this compound lies in its role as a precursor for the synthesis of diverse heterocyclic systems. The aniline moiety is a common starting point for the construction of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.

For instance, the reaction of this compound with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinolines, quinoxalines, and benzodiazepines. These heterocyclic cores are central to a wide array of pharmaceuticals with activities spanning from anticancer to antimicrobial. The presence of the morpholine substituent can modulate the physicochemical properties of the resulting heterocyclic compounds, influencing their solubility, metabolic stability, and target-binding affinity.

A notable example is the synthesis of novel quinoline derivatives. The Conrad-Limpach and related cyclization reactions can be employed, where this compound is condensed with β-ketoesters to yield substituted quinolones. The morpholinyl group at the 4-position of the aniline precursor becomes a key substituent on the resulting quinoline ring system, offering a handle for further diversification and optimization of biological activity. While much of the documented research focuses on the 4-morpholinylaniline isomer, the principles of these synthetic transformations are applicable to the 2-yl isomer, paving the way for the creation of novel heterocyclic entities.

Role as a Precursor in the Development of Specialty Chemicals and Polymers

The bifunctional nature of this compound makes it a promising monomer for the synthesis of specialty polymers. The presence of two reactive amine groups allows for its participation in step-growth polymerization reactions. For example, it can be polymerized with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and epoxy resins, respectively.

The incorporation of the morpholine ring into the polymer backbone is expected to impart unique properties to the resulting materials. The morpholine moiety can enhance the thermal stability, solubility in organic solvents, and moisture absorption characteristics of the polymer. Furthermore, the nitrogen and oxygen atoms within the morpholine ring can act as coordination sites for metal ions, suggesting potential applications in areas such as catalysis, ion exchange, and the development of stimuli-responsive materials.

While the polymerization of aniline and its derivatives is a well-established field, leading to conductive polymers like polyaniline (PANI), the specific use of this compound in this context is an area of emerging interest. The substituent on the aniline ring is known to significantly influence the polymerization process and the properties of the resulting polymer. Research into the polymerization of aniline derivatives has shown that the nature of the substituent can affect the polymer's morphology, solubility, and electrical conductivity. rsc.orgresearchgate.net

Table 1: Potential Polymer Classes Derived from this compound

| Polymer Class | Co-monomer Type | Potential Properties |

| Polyamides | Diacyl chlorides | Enhanced thermal stability, modified solubility |

| Polyureas | Diisocyanates | Improved mechanical properties, altered moisture uptake |

| Polyimides | Dianhydrides | High thermal and chemical resistance |

| Epoxy Resins | Diepoxides | Increased toughness and adhesion |

Utility in Biochemical Research as Probes or Reagents

In the realm of biochemical research, molecules with specific structural features can serve as valuable tools for probing biological systems. The this compound scaffold holds potential for the development of such probes and reagents. The aniline group can be readily diazotized and converted into a variety of other functional groups, or it can be used to attach fluorescent tags or other reporter molecules.

The morpholine ring can influence the molecule's interaction with biological targets. Its hydrophilic nature can enhance water solubility, which is often a desirable property for biochemical assays. Furthermore, the morpholine moiety can participate in hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

Derivatives of morpholinoanilines have been investigated for their biological activities, including their potential as inhibitors of various enzymes. For example, the synthesis of 2-morpholino-4-anilinoquinoline derivatives has been explored for their antitumor properties. nih.gov This suggests that the this compound core can be a starting point for the design of new bioactive molecules. The development of specific probes based on this scaffold could aid in the study of enzyme kinetics, receptor binding, and other cellular processes. While much of the existing research has focused on the 4-morpholinyl isomer, the unique stereochemistry and connectivity of the 2-yl isomer could lead to novel biological activities and applications as biochemical tools.

Conclusion and Future Research Directions

Summary of Key Research Advancements in 4-(Morpholin-2-yl)aniline Chemistry

Direct research focused exclusively on this compound is currently in its infancy, with the compound primarily available as a research chemical. However, significant advancements in the broader chemistry of C-aryl morpholines provide a strong foundation for its future investigation. The key progress lies not in the study of this specific molecule, but in the development of synthetic methods to access the core 2-aryl morpholine (B109124) scaffold and in the continued validation of C-substituted morpholines as valuable pharmacophores. researchgate.net

Recent synthetic breakthroughs have moved beyond classical multi-step cyclizations of amino alcohols, which often lack efficiency and stereocontrol. researchgate.net A notable advancement is the advent of photocatalytic strategies. For instance, a recently developed diastereoselective annulation method allows for the synthesis of complex 2-aryl morpholines from readily available starting materials using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.govacs.org Such methods provide access to challenging tri- and even tetra-substituted morpholine rings with high levels of stereoselectivity, a critical requirement for medicinal chemistry applications. nih.govacs.org Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for the de novo assembly of highly functionalized morpholine rings in a single step, offering an efficient alternative to traditional linear syntheses. nih.govacs.org

These synthetic advancements are crucial because they make scaffolds like this compound more accessible for systematic study. The motivation for this exploration is underscored by the repeated success of C-substituted morpholines in bioactive compounds, where the morpholine ring is used to modulate solubility, improve metabolic stability, and establish key interactions with biological targets such as protein kinases. nih.govnih.govmdpi.com

Table 1: Selected Modern Synthetic Strategies for C2-Substituted Morpholines

| Method Type | Key Reagents/Catalysts | Starting Materials | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Alkenyl amines, aldehydes | High diastereoselectivity, access to complex substitution patterns | nih.govacs.org |

| Multicomponent Reaction (Ugi-based) | α-Hydroxy oxo-component, isocyanide, azide, amine | Simple, commercially available precursors | High efficiency, builds molecular complexity rapidly | nih.govacs.org |

| Intramolecular Cyclization | Transition metal catalysts (e.g., Rh(II), Pd) | Diazo compounds, O-propargylamines | Stereocontrol, access to specific enantiomers | researchgate.net |

Emerging Research Avenues for Expanding the Chemical Scope of this compound

The unique structure of this compound, combining a chiral heterocyclic core with a reactive aromatic amine, opens several compelling avenues for future research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The primary opportunity lies in utilizing this compound as a versatile building block for the synthesis of novel therapeutic agents. The aniline (B41778) functional group serves as a convenient attachment point for diversification through reactions such as acylation, sulfonylation, and reductive amination. This allows for the rapid generation of libraries of compounds to be screened for biological activity. Given the prevalence of the morpholine motif in kinase inhibitors, derivatives of this compound are promising candidates for targeting this important class of enzymes. mdpi.come3s-conferences.org The morpholine oxygen can act as a hydrogen bond acceptor, while the aryl ring can engage in π-stacking interactions within an ATP-binding site, making the scaffold highly attractive for inhibitor design. nih.gov

Table 2: Examples of Bioactive C-Substituted Morpholine Derivatives

| Compound Class | Therapeutic Target/Activity | Role of Morpholine Scaffold |

|---|---|---|

| Indole Derivatives | Cannabinoid Receptor 2 (CB2) Agonists | Occupies a deep hydrophobic pocket, enhancing binding affinity. nih.gov |

| Thioamide Derivatives | BACE-1 Inhibitors | Interacts with polar and apolar residues in the enzyme active site. nih.gov |

| Tetrahydroquinolines | mTOR Inhibitors | Improves solubility and pharmacokinetic properties. mdpi.com |

Materials Science and Catalysis: Beyond pharmaceuticals, the aniline group makes this compound a potential monomer for the synthesis of novel polyamides, polyimides, or other condensation polymers. The incorporation of the rigid, polar morpholine ring into a polymer backbone could impart unique properties related to thermal stability, solubility, and morphology. In the field of asymmetric catalysis, chiral morpholine derivatives have been employed as ligands for transition metals or as organocatalysts. researchgate.net Enantiomerically pure forms of this compound could be derivatized to create a new class of chiral ligands for catalytic applications.

Methodological Challenges and Opportunities in Synthetic and Computational Studies of Aminomorpholine Systems

To realize the potential of this compound, significant methodological challenges in both its synthesis and computational analysis must be addressed.

Synthetic Challenges and Opportunities: The primary challenge is the development of a practical, scalable, and stereocontrolled synthesis of this compound itself. Direct functionalization of a pre-formed morpholine ring at the C2 position is notoriously difficult due to the ring's generally low reactivity. sci-hub.red Therefore, synthesis must rely on constructing the ring from acyclic precursors. This presents challenges in controlling regioselectivity (to avoid forming the C3-substituted isomer) and, crucially, stereoselectivity to access individual enantiomers. Current advanced methods like photocatalysis are promising but may require substrate-specific optimization and can involve expensive catalysts. nih.gov The opportunity lies in adapting modern synthetic strategies, such as C-H functionalization of related N-oxide precursors or developing novel multicomponent reactions specifically tailored to produce this substitution pattern efficiently. nih.govresearchgate.netrsc.org

Computational Challenges and Opportunities: From a computational perspective, the conformational flexibility of the morpholine ring presents a significant challenge. wikipedia.org Unlike rigid aromatic systems, morpholine can adopt multiple chair and boat conformations, and the energetic preference can be influenced by substituents and the solvent environment. wikipedia.org Accurately modeling these conformations and their corresponding energy landscapes is critical for understanding how derivatives of this compound might interact with a biological target. The opportunity lies in leveraging molecular dynamics (MD) simulations and advanced quantum mechanical calculations to predict the dominant solution-phase conformations and to perform more accurate molecular docking studies. mdpi.comnih.gov Such in silico analysis can help prioritize synthetic targets, predict potential biological activity, and rationalize structure-activity relationships (SAR), thereby accelerating the discovery process and conserving synthetic resources. e3s-conferences.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing 4-(Morpholin-2-yl)aniline in laboratory settings?

A common approach involves coupling morpholine derivatives with aniline precursors via nucleophilic substitution or reductive amination. For instance, similar compounds (e.g., 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline) are synthesized using sulfonylation or Suzuki-Miyaura cross-coupling reactions. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature control, and catalytic systems (e.g., palladium catalysts for coupling reactions) to improve yields .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Structural confirmation typically involves X-ray crystallography (using programs like SHELXL ) and spectroscopic techniques:

- NMR : Analyze proton environments (e.g., aromatic protons at ~6.5–7.5 ppm, morpholine protons at ~3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- FT-IR : Identify amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and morpholine C-O-C vibrations at ~1100–1250 cm⁻¹. Cross-reference with CCDC databases (e.g., CCDC-2100572 for analogous compounds) to validate bond lengths and angles .

Q. What safety precautions are necessary when handling this compound due to its amine functional group?

- Toxicity : Similar to aniline derivatives, it may cause methemoglobinemia and respiratory irritation. Use fume hoods, nitrile gloves, and lab coats.

- Storage : Keep under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the morpholine ring's puckering conformation influence the compound's reactivity in nucleophilic reactions?

The morpholine ring adopts non-planar conformations (e.g., chair or boat), affecting steric and electronic properties. Use Cremer-Pople puckering coordinates to quantify ring distortion. For example, electron density at the nitrogen atom may vary with puckering amplitude, altering nucleophilicity. Computational studies (DFT or MD simulations) can model these effects and predict regioselectivity in reactions .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound derivatives?

- Control Experiments : Verify catalyst loading, solvent purity, and reaction time.

- Characterization : Ensure intermediates and byproducts are identified via HPLC or GC-MS.

- Data Normalization : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm). Contradictions may arise from unaccounted substituent effects (e.g., electron-withdrawing groups on the aniline ring) or solvent polarity .

Q. What computational methods are suitable for modeling the electronic effects of the morpholine substituent?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/withdrawal trends.

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds with morpholine oxygen) to predict crystal packing behavior .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.